molecular formula C29H30N2O4 B14940763 ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B14940763
M. Wt: 470.6 g/mol
InChI Key: MYZKBDZLWRNNPB-UHFFFAOYSA-N
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Description

Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted quinolines and pyrroles, which undergo a series of condensation, cyclization, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
  • Ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

ethyl 4-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C29H30N2O4/c1-7-35-28(33)22-17(3)30-25(18-11-9-8-10-12-18)24(22)23-21-14-19(34-6)13-20-16(2)15-29(4,5)31(26(20)21)27(23)32/h8-15,23,30H,7H2,1-6H3

InChI Key

MYZKBDZLWRNNPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2C3=C4C(=CC(=C3)OC)C(=CC(N4C2=O)(C)C)C)C5=CC=CC=C5)C

Origin of Product

United States

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